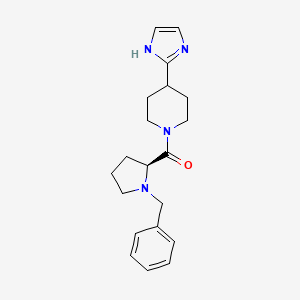

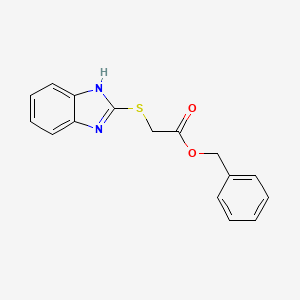

![molecular formula C11H11N3S B5591993 3-amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5591993.png)

3-amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related thieno[2,3-b]pyridine derivatives involves several key steps, including condensation, cyclization, and functional group transformations. For instance, Maruoka et al. (1993) described a one-pot synthesis method for ethyl 4-amino-2,3-dihydro-6-methylthieno[2,3-b]pyridine-5-carboxylates, showcasing a method that might be adaptable for the synthesis of similar compounds (Maruoka, Yamagata, & Yamazaki, 1993). Furthermore, Tumey et al. (2008) reported a scalable preparation method for thieno[2,3-b]pyridine derivatives, highlighting the efficiency and potential for large-scale synthesis (Tumey, Bhagirath, Wu, & Boschelli, 2008).

Molecular Structure Analysis

The molecular structure of thieno[2,3-b]pyridine derivatives is characterized by the presence of both pyridine and thiophene rings, contributing to the compound's unique chemical behavior. X-ray crystallography and spectroscopic methods such as IR, NMR, and Mass spectrometry are commonly used to elucidate these structures. For example, Ganapathy et al. (2015) used single crystal X-ray diffraction data to determine the structure of a closely related compound, providing insights into the compound's spatial arrangement and molecular interactions (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).

Chemical Reactions and Properties

The chemical reactivity of "3-Amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carbonitrile" and its derivatives is influenced by the presence of amino and nitrile groups, which can undergo various reactions including nucleophilic substitution, condensation, and cyclization. Studies by Abdel-rahman et al. (2003) on the reactions of 2-functionalized 3-amino-thieno[2,3-b]pyridines offer insights into the synthesis of new pyridothienopyrimidines and related compounds, illustrating the versatility of these molecules in chemical synthesis (Abdel-rahman, Bakhite, Mohamed, & Thabet, 2003).

Aplicaciones Científicas De Investigación

Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds, especially those containing pyridine rings, are a cornerstone in medicinal chemistry due to their diverse biological activities. The pyrrolidine ring, a common motif in drug discovery, serves as a versatile scaffold for developing new biologically active compounds. The incorporation of nitrogen atoms into the backbone of organic compounds can significantly alter their pharmacokinetic and pharmacodynamic properties, making them suitable for a variety of therapeutic applications, including central nervous system disorders, cancer, and infectious diseases (Li Petri et al., 2021).

Applications in Materials Science

Beyond pharmacology, heterocyclic compounds are also integral to the development of new materials. For instance, polythiophenes and related polymers have garnered attention for their conductive properties, making them applicable in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The manipulation of the electronic structure through the introduction of various functional groups can enhance these materials' electrical conductivity and overall performance (Zhu et al., 2017).

Propiedades

IUPAC Name |

3-amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3S/c1-3-8-6(2)4-7-10(13)9(5-12)15-11(7)14-8/h4H,3,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKAQFNTCKNDFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(C=C1C)C(=C(S2)C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5591924.png)

![4-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-4-oxobutanoic acid](/img/structure/B5591934.png)

![2-(3-methoxybenzyl)-8-(phenylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5591948.png)

![4-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5591954.png)

![N-(6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-N'-ethylthiourea](/img/structure/B5591961.png)

![cyclopentanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime](/img/structure/B5591972.png)

![4-(1H-imidazol-2-yl)-1-[2-(2-phenylethoxy)benzoyl]piperidine](/img/structure/B5592001.png)

![5-isopropyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-3-isoxazolecarboxamide](/img/structure/B5592007.png)

![2-{[(2-chlorophenyl)sulfonyl]amino}ethyl (4-chlorophenyl)carbamate](/img/structure/B5592011.png)